Ethylmercurithiosalicylic acid
Description
Structure
2D Structure
Properties
CAS No. |
148-61-8 |
|---|---|
Molecular Formula |
C9H10HgO2S |
Molecular Weight |
382.83 g/mol |
IUPAC Name |
(2-carboxyphenyl)sulfanyl-ethylmercury |
InChI |
InChI=1S/C7H6O2S.C2H5.Hg/c8-7(9)5-3-1-2-4-6(5)10;1-2;/h1-4,10H,(H,8,9);1H2,2H3;/q;;+1/p-1 |
InChI Key |
HXQVQGWHFRNKMS-UHFFFAOYSA-M |
SMILES |
CC[Hg]SC1=CC=CC=C1C(=O)O |
Isomeric SMILES |
CC[Hg+].C1=CC=C(C(=C1)C(=O)O)[S-] |
Canonical SMILES |
CC[Hg]SC1=CC=CC=C1C(=O)O |
Other CAS No. |
148-61-8 736071-66-2 |
Synonyms |
2-(ethylmercuriothio)benzoic acid |
Origin of Product |
United States |
Synthetic Methodologies and Structural Elucidation in Ethylmercurithiosalicylic Acid Research
Strategies for Organomercurial Synthesis
The synthesis of organomercurial compounds like ethylmercurithiosalicylic acid involves the formation of a stable carbon-mercury (C-Hg) bond. Various methodologies have been developed for this purpose, ranging from direct mercuration to the use of pre-formed organomercury precursors.
Direct mercuration is a common strategy for creating organomercury compounds, typically involving the reaction of a hydrocarbon with a mercury(II) salt. chemeurope.com Electron-rich aromatic compounds, for instance, can undergo direct "mercuration" when treated with mercuric acetate, Hg(O2CCH3)2. chemeurope.com This electrophilic substitution reaction attaches a mercury acetate group to the aromatic ring.
The general process of solvomercuration involves the addition of a mercury(II) salt, such as HgX2, across an alkene or alkyne bond in the presence of a solvent. libretexts.org The reactivity and outcome of these reactions are influenced by several determinants:
Substrate Reactivity : The electronic nature of the organic substrate is crucial. Electron-rich systems are more susceptible to electrophilic attack by the mercury salt.
Mercury Salt : The choice of the mercury(II) salt affects the reaction rate. For example, the use of highly electrophilic mercury trifluoroacetate, Hg(O2CCF3)2, can increase the reaction rate by several orders of magnitude compared to mercuric acetate. libretexts.org
Catalysts : The presence of strong acids like perchloric acid (HClO4) can catalyze the reaction by increasing the electrophilicity of the mercury species. libretexts.org
Solvent : The solvent can participate in the reaction, as seen in hydroxymercuration in water or alkoxymercuration in alcohol. wikipedia.org
While direct mercuration is a versatile method, the synthesis of this compound typically proceeds through a different pathway involving a pre-functionalized organomercurial reagent.
The formation of organomercurial compounds can be hindered by several factors, including the precipitation of undesired salts. In reactions involving nitrogen-containing compounds, the formation of insoluble N-Hg coordination complexes or salts can be a significant side reaction. Mercury(II) ions have a high affinity for nitrogen-containing ligands, which can lead to the precipitation of these complexes, thereby removing the mercury reagent from the reaction mixture and impeding the formation of the desired C-Hg bond. The stability of the reactants and intermediates is critical, and reaction conditions must be carefully controlled to avoid the formation of such insoluble byproducts.
The most established and widely used synthesis for this compound (as its sodium salt, Thimerosal) involves the reaction between an ethylmercury halide and thiosalicylic acid. wikipedia.org This method avoids the challenges of direct mercuration on the thiosalicylic acid ring.
The specific pathway can be summarized as follows:
Preparation of Ethylmercury Chloride : An ethylmercury precursor, such as ethylmercury chloride (C2H5HgCl), is prepared. This can be achieved by reacting mercuric chloride with an ethylating agent like diethyl aluminum chloride. google.com
Reaction with Thiosalicylic Acid : Ethylmercury chloride is then reacted with thiosalicylic acid in an alkaline solution, typically using sodium hydroxide (B78521). wikipedia.orggoogle.com The base deprotonates the thiol group (-SH) of thiosalicylic acid to form a thiolate anion (-S-).
Nucleophilic Substitution : The resulting thiolate acts as a nucleophile, attacking the ethylmercury cation (C2H5Hg+) and displacing the chloride ion to form the S-Hg bond.
Salt Formation : The reaction is carried out in the presence of sodium hydroxide, leading to the formation of the final product, sodium ethylmercurithiosalicylate (B1255389).
| Reactant 1 | Reactant 2 | Product |
| Chloroethyl mercury (C2H5HgCl) | Thiosalicylic acid (HSC6H4COOH) | This compound (C2H5HgSC6H4COOH) + HCl |
| Ethylmercury chloride | Sodium thiosalicylate | Sodium ethylmercurithiosalicylate (Thimerosal) + NaCl |
Crystallographic Analyses and Molecular Architecture of this compound
The precise molecular structure and intermolecular organization of this compound have been determined through single-crystal X-ray diffraction, providing fundamental insights into its chemical nature. nih.govacs.org
In the solid state, the mercury atom in this compound exhibits a coordination number of two. wikipedia.org It is covalently bonded to the sulfur atom of the thiosalicylate moiety and to a carbon atom of the ethyl group. wikipedia.org
Key features of its molecular architecture include:
Linear Coordination : The mercury(II) center displays a nearly linear coordination geometry. The S-Hg-C bond angle is approximately 180°, which is characteristic of two-coordinate organomercury(II) compounds. wikipedia.org
Bonding : The structure confirms the presence of distinct Hg-S and Hg-C covalent bonds.
Ionic Character : The compound exists as a salt, with a sodium cation (Na+) balancing the negative charge of the carboxylate group (-COO⁻) on the thiosalicylate ligand. This ionic nature confers its solubility in water. wikipedia.org
The molecular structure was definitively established by Melnick et al. through single-crystal X-ray diffraction, providing precise data on bond lengths and angles. nih.gov
| Parameter | Value |
| Coordination Number of Hg(II) | 2 |
| Coordination Geometry | Linear |
| Key Bonds | Hg-S (thiolate), Hg-C (ethyl) |
| S-Hg-C Bond Angle | ~180° |
While the primary structure is defined by the strong covalent Hg-S and Hg-C bonds, the extended solid-state network is stabilized by:
Ionic Interactions : Strong electrostatic interactions exist between the negatively charged carboxylate groups of the thiosalicylate ligand and the positively charged sodium counter-ions. These ionic bonds are a dominant force in the crystal packing.
Hydrogen Bonding : Although not explicitly detailed in the readily available abstracts, the potential for weak C-H···O or other non-conventional hydrogen bonds involving the carboxylate oxygen atoms and C-H groups on neighboring molecules is plausible and common in such crystal structures. researchgate.net
These combined interactions result in an ordered, repeating three-dimensional lattice. The analysis of such networks is fundamental to the field of crystal engineering, which seeks to understand and predict the structure and properties of solid-state materials based on their intermolecular forces. rsc.orgacs.org
Spectroscopic Characterization Techniques
The structural integrity and bonding environment of this compound are primarily investigated using advanced spectroscopic methods. Among these, Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the molecule's atomic framework, particularly the mercury center and its coordination to the ethyl and thiosalicylate ligands.
Nuclear Magnetic Resonance (NMR) Studies of Mercury and Alkyl Ligands
Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for elucidating the structure of this compound in solution. Studies utilize various NMR-active nuclei, including ¹H, ¹³C, and ¹⁹⁹Hg, to probe the electronic environment of the ethyl group and the mercury atom.
The ¹⁹⁹Hg nucleus, with a spin of 1/2, is particularly valuable for directly studying the mercury center. huji.ac.il ¹⁹⁹Hg-NMR has been employed to confirm the interactions and degradation of this compound. For instance, when the compound interacts with low-molecular-weight thiols like L-glutathione, the formation of an adduct is confirmed by ¹⁹⁹Hg-NMR spectroscopy. researchgate.net
Proton (¹H) and Carbon-13 (¹³C) NMR are used to characterize the alkyl (ethyl) ligand attached to the mercury atom. The chemical shifts of the methylene (-CH₂) and methyl (-CH₃) groups in the ethyl ligand provide information about their chemical environment. A key feature in the ¹H and ¹³C NMR spectra of organomercury compounds is the presence of "satellites," which are smaller peaks flanking the main signal. These satellites arise from the coupling between the protons or carbons and the ¹⁹⁹Hg isotope, which has a natural abundance of approximately 16.87%. huji.ac.il The magnitude of these coupling constants (J-coupling) provides valuable structural information.
| Nucleus | Group | Typical Coupling Constant (Hz) | Coupling Type |
| ¹H | Ethyl (-CH₂) | 100 - 270 | ²JHg-H |
| ¹H | Ethyl (-CH₃) | Variable | ³JHg-H |
| ¹³C | Ethyl (-CH₂) | 600 - 3000 | ¹JHg-C |
| ¹³C | Ethyl (-CH₃) | 70 - 130 | ²JHg-C |
This interactive table summarizes typical NMR coupling constants observed in organomercury compounds like this compound. Data sourced from general observations in the field. huji.ac.ilrsc.org
Influences of Magnetic Field and Solvent Viscosity on NMR Spectral Features
Research has demonstrated that the appearance of the ¹⁹⁹Hg satellites in the ¹H NMR spectrum of the ethyl group in this compound is unusually dependent on the external magnetic field strength and the viscosity of the solvent. nih.govfigshare.com This phenomenon is attributed to relaxation effects caused by chemical shift anisotropy, which is a property where the effective magnetic field experienced by a nucleus depends on the orientation of the molecule with respect to the main magnetic field. nih.gov
Influence of Magnetic Field: The effect of the magnetic field on the ¹⁹⁹Hg satellites is a notable finding. In one study, it was observed that at a specific magnetic field strength (corresponding to a 400 MHz proton frequency), the inner pair of satellites for the -CH₂ and -CH₃ groups coalesce and appear as a singlet. rsc.org This occurs because the coupling constants ²JHg–H (for the -CH₂ group) and ³JHg–H (for the -CH₃ group) have opposite signs. rsc.org The collapse into a singlet happens when the difference in the chemical shifts of the central methylene and methyl proton signals is precisely equal to half the absolute difference between their respective coupling constants to mercury (½{|²JHg–H−³JHg–H|}). rsc.org At different magnetic field strengths, this specific condition is not met, and the satellites are resolved differently.
| Parameter | Influence | Observation |
| Magnetic Field Strength | Affects resolution of ¹⁹⁹Hg satellites | At 400 MHz, the inner pair of CH₂ and CH₃ satellites can appear as a singlet due to the signs and magnitudes of coupling constants. rsc.org |
| Solvent Viscosity | Affects relaxation and satellite appearance | Increased viscosity can lead to broadening and potential disappearance of satellite peaks due to chemical shift anisotropy relaxation. nih.govfigshare.com |
This interactive table outlines the key influences on the NMR spectral features of this compound.
Influence of Solvent Viscosity: The viscosity of the solvent also plays a crucial role in the appearance of the ¹⁹⁹Hg satellite peaks. nih.govfigshare.com In solvents with higher viscosity, the tumbling rate of the molecule slows down. This slower molecular motion enhances the relaxation effects from chemical shift anisotropy, which can cause significant broadening of the satellite signals. In some cases, this broadening can be so extensive that the satellite peaks become indistinguishable from the baseline noise, effectively disappearing from the spectrum. nih.gov Therefore, the choice of solvent is critical for the successful observation and analysis of these important spectral features.
Biochemical and Molecular Mechanisms of Ethylmercurithiosalicylic Acid Interaction
Enzymatic Modulation and Inhibition Profiles
The interaction of ethylmercurithiosalicylic acid with sulfhydryl groups extends to the active sites of various enzymes, leading to their inhibition and the modulation of key cellular pathways.
A primary mechanism of action for this compound is the inhibition of enzymes that rely on sulfhydryl groups for their catalytic activity. drugbank.com By binding to these critical cysteine residues within the active site, the compound can effectively block the enzyme's function. One notable example is the potent inhibition of DNA topoisomerase II alpha, an enzyme crucial for DNA replication and repair. nih.govchildrenshealthdefense.org This inhibition is believed to occur through the reaction of the ethylmercury moiety with critical free cysteine thiol groups in the enzyme. nih.govchildrenshealthdefense.org
The thioredoxin system, a major cellular antioxidant system, is a significant target of this compound and its metabolite, ethylmercury. Both compounds have been shown to inhibit the enzymes of this system, namely thioredoxin (Trx) and thioredoxin reductase (TrxR). nih.govsigmaaldrich.comegasmoniz.com.pt Studies have demonstrated a significant, concentration- and time-dependent decrease in the activities of both Trx and TrxR in cell lysates following treatment with these mercurials. nih.govsigmaaldrich.comegasmoniz.com.pt In neuroblastoma cells, ethylmercury incubation led to a reduction in Trx and TrxR activities by up to 60% and 80%, respectively, while in hepatoma cells, the reduction was nearly 100%. nih.govsigmaaldrich.comegasmoniz.com.pt The inhibition of thioredoxin reductase, a selenoenzyme, is a key event in the mechanism of toxicity. nih.gov
This compound and its metabolite, ethylmercury, also significantly inhibit key enzymes of the pentose (B10789219) phosphate (B84403) pathway (PPP). nih.govsigmaaldrich.comegasmoniz.com.pt Specifically, the activities of glucose-6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase are inhibited by these mercurials. nih.govsigmaaldrich.comegasmoniz.com.pt The pentose phosphate pathway is the primary source of NADPH, which is essential for the regeneration of reduced glutathione (B108866) and for the function of the thioredoxin system. nih.gov By inhibiting these dehydrogenases, this compound can disrupt the cellular supply of NADPH, further compromising the cell's antioxidant capacity and ability to counteract oxidative stress. nih.govsigmaaldrich.comegasmoniz.com.pt
| Enzyme/System | Pathway | Effect of Exposure |
|---|---|---|
| DNA Topoisomerase II alpha | DNA Replication and Repair | Potent inhibition of decatenation activity. nih.govchildrenshealthdefense.org |
| Thioredoxin (Trx) | Thioredoxin System | Significant decrease in activity; up to 60% reduction in neuroblastoma cells. nih.govsigmaaldrich.comegasmoniz.com.pt |
| Thioredoxin Reductase (TrxR) | Thioredoxin System | Significant decrease in activity; up to 80% reduction in neuroblastoma cells and almost 100% in hepatoma cells. nih.govsigmaaldrich.comegasmoniz.com.pt |
| Glucose-6-Phosphate Dehydrogenase (G6PD) | Pentose Phosphate Pathway | Significant inhibition of activity. nih.govsigmaaldrich.comegasmoniz.com.pt |
| 6-Phosphogluconate Dehydrogenase | Pentose Phosphate Pathway | Significant inhibition of activity. nih.govsigmaaldrich.comegasmoniz.com.pt |
Interference with Serine/Glycine Synthesis Enzymes (SHMT and PHGDH)
The serine/glycine synthesis pathway is central to cellular proliferation and homeostasis, providing precursors for proteins, nucleic acids, and lipids. oncotarget.com Key enzymes in this pathway include phosphoglycerate dehydrogenase (PHGDH), which catalyzes the first rate-limiting step in de novo serine synthesis from the glycolytic intermediate 3-phosphoglycerate, and serine hydroxymethyltransferase (SHMT), which reversibly converts serine to glycine, a reaction crucial for one-carbon metabolism. nih.govresearchgate.net
Direct evidence documenting the inhibition or interference of this compound with PHGDH and SHMT is not extensively established in current scientific literature. However, research demonstrates that the ethylmercury component of the compound is a potent inhibitor of a critical downstream enzyme within the broader one-carbon metabolic network: methionine synthase (MS). One study found that thimerosal (B151700), which contains ethylmercury, inhibited both insulin-like growth factor-1 (IGF-1) and dopamine-stimulated methylation pathways with an IC50 of 1 nM, effectively eliminating methionine synthase activity. nih.gov
Methionine synthase is vital for regenerating methionine from homocysteine, a process that is fundamentally linked to the folate cycle, which SHMT directly participates in by producing 5,10-methylene-tetrahydrofolate. nih.gov By disrupting methionine synthase, ethylmercury interrupts the entire one-carbon metabolism pathway, which would logically impact the flux and demand on the serine/glycine synthesis pathway. This potent inhibition suggests that the adverse effects of ethylmercury on neurodevelopment may be mediated through the disruption of methylation and one-carbon metabolism. nih.gov
Cellular Bioenergetic Dysregulation
This compound induces significant dysregulation of cellular bioenergetics, primarily by targeting mitochondrial function. This disruption of the cell's energy production machinery is a key aspect of its cellular toxicity. Compromised bioenergetics can accelerate cellular dysfunction, leading to programmed cell death. youtube.com
Exposure to this compound leads to a marked impairment of mitochondrial oxidative-reduction activity. Studies conducted on human neuronal and fetal cells have shown that the compound causes a concentration- and time-dependent reduction in this activity. nih.govtavernarakislab.gr This impairment signifies a decreased ability of the mitochondria to perform the redox reactions essential for the electron transport chain and subsequent ATP synthesis. Even at low nanomolar concentrations, the compound was observed to induce significant cellular toxicity, underscoring its potency in disrupting mitochondrial metabolic function. nih.govnih.gov
The impairment of oxidative-reduction activity is a consequence of broader mitochondrial dysfunction induced by this compound. The mechanisms underlying this dysfunction are multifaceted and include:
Mitochondrial Membrane Depolarization : The compound has been shown to induce depolarization of the mitochondrial membrane. nih.gov This is a critical event, as the electrochemical gradient across the inner mitochondrial membrane is the driving force for ATP synthesis via oxidative phosphorylation.
Direct Mitochondrial Damage : Research indicates that this compound causes direct, concentration- and time-dependent damage to mitochondria. nih.govtavernarakislab.gr This physical damage compromises the structural integrity necessary for efficient bioenergetic function.
Disruption of Electron Transport Chain : By impairing oxidative-reduction activity, the compound effectively disrupts the flow of electrons through the electron transport chain complexes. This not only reduces ATP production but can also lead to the leakage of electrons and the formation of reactive oxygen species. researchgate.net
| Effect | Observed Outcome | Cell Models Studied | Reference |
|---|---|---|---|
| Oxidative-Reduction Activity | Reduced in a concentration- and time-dependent manner | Human Neuronal (SH-SY-5Y, 1321N1), Fetal Cells | nih.govtavernarakislab.grnih.gov |
| Mitochondrial Membrane Potential | Depolarization of the mitochondrial membrane | Human Promyelomonocytic Cell Line (U937) | nih.gov |
| Overall Mitochondrial Integrity | Evidence of significant mitochondrial damage and degeneration | Human Neuronal and Fetal Cells | nih.govnih.govtavernarakislab.gr |
Oxidative Stress Induction and Radical Biochemistry
A primary mechanism of this compound's toxicity is the induction of oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species and the cell's ability to detoxify these reactive intermediates. mdpi.com Mercury compounds are known to have a high affinity for sulfhydryl groups, which can deplete cellular antioxidants like glutathione and inhibit antioxidant enzymes, further exacerbating oxidative stress. elsevierpure.com
This compound is a potent inducer of reactive oxygen species (ROS). ROS are highly reactive molecules, such as superoxide (B77818) anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (HO•), that are natural by-products of oxygen metabolism. nih.gov When produced in excess, they can cause significant damage to cellular structures. mdpi.com
Studies have demonstrated that this compound and its ethylmercury component trigger ROS generation within minutes of cellular exposure. nih.gov A key source of this ROS production is the mitochondria. The dysfunction of the electron transport chain, as detailed previously, leads to electron leakage and the subsequent formation of superoxide radicals. nih.gov This mitochondrial origin of ROS is a critical link between the compound's effects on bioenergetics and its induction of oxidative stress.
The overproduction of ROS induced by this compound can initiate a damaging cascade of lipid peroxidation. This process involves the oxidative degradation of lipids, particularly the polyunsaturated fatty acids within cellular membranes.
Perturbation of Antioxidative Defense Systems
This compound, and its primary metabolite ethylmercury, significantly disrupt the cellular antioxidative defense systems, which are crucial for mitigating damage from reactive oxygen species (ROS). This disruption occurs through direct interaction with key components of the antioxidant machinery, leading to a state of oxidative stress.
One of the primary targets is the glutathione (GSH) system. wikipedia.org Thimerosal-induced cytotoxicity is strongly associated with the depletion of intracellular GSH, a critical thiol-containing antioxidant. wikipedia.org Studies have demonstrated that this compound enhances the production of intracellular ROS while concurrently reducing intracellular GSH levels. nih.gov The neurotoxic effects of the compound are linked to this depletion, as GSH is a major line of defense against mercury-induced neurotoxicity. wikipedia.org Pre-treatment of cells with GSH precursors, such as N-acetylcysteine (NAC), can increase intracellular GSH and protect against the compound's cytotoxic effects. wikipedia.org
Another major target is the thioredoxin (Trx) system. Ethylmercury (EtHg) is a potent inhibitor of both thioredoxin (Trx) and thioredoxin reductase (TrxR). researchgate.net The inhibition of these enzymes is observed in a concentration- and time-dependent manner in cell lysates. researchgate.net In neuroblastoma cells, EtHg incubation can reduce Trx and TrxR activity by up to 60% and 80%, respectively, while in hepatoma cells, the reduction can be nearly 100%. researchgate.net The mechanism of inhibition involves the high affinity of mercury for the selenol-thiol group in the active site of TrxR, making it a major pathway for mercury's toxicity. wikipedia.org
Furthermore, this compound and its metabolites inhibit key NADP+-dependent dehydrogenases of the pentose phosphate pathway, namely glucose-6-phosphate dehydrogenase and 6-phosphogluconate dehydrogenase. researchgate.net This inhibition blocks the primary source of NADPH, which is essential for regenerating the reduced forms of both glutathione (via glutathione reductase) and thioredoxin (via thioredoxin reductase), further crippling the cell's antioxidant capacity. researchgate.netnih.gov
Table 1: Effect of this compound and its Metabolites on Antioxidant Defense Components
| Component | Effect | Mechanism | Reference |
|---|---|---|---|
| Glutathione (GSH) | Depletion | Direct binding and increased oxidative stress | wikipedia.orgnih.gov |
| Thioredoxin (Trx) | Inhibition | Direct binding and inhibition of activity | researchgate.net |
| Thioredoxin Reductase (TrxR) | Potent Inhibition | Binding to the active site selenol-thiol group | researchgate.netwikipedia.org |
| Glucose-6-Phosphate Dehydrogenase (G6PDH) | Inhibition | Not specified | researchgate.net |
| 6-Phosphogluconate Dehydrogenase (6PGDH) | Inhibition | Not specified | researchgate.net |
| Manganese-Superoxide Dismutase (Mn-SOD) | Reduced Activity | Interaction with reactive sulfhydryl groups (based on MeHg studies) | nih.gov |
Free Radical Participation in Organomercurial Redox Processes
Exposure to organomercurial compounds like this compound leads to the generation of free radicals, tipping the cellular balance towards oxidative stress. mdpi.com This condition arises when the production of reactive oxygen species (ROS) overwhelms the cell's antioxidant defenses, which, as noted previously, are simultaneously being inhibited by the mercurial. researchgate.netmdpi.com
Research has shown that this compound enhances the levels of intracellular ROS. nih.gov These reactive species include superoxide anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (HO•). mdpi.comsigmaaldrich.com The generation of these radicals is a key step in the mechanism of toxicity. Once formed, these highly reactive molecules can inflict widespread damage on critical cellular components, including lipids, proteins, and DNA. mdpi.comsigmaaldrich.com
Mitochondria are a primary site of ROS production following exposure to mercury compounds. youtube.comnih.gov Studies on the related compound methylmercury (B97897) show it induces a significant increase in mitochondrial ROS, which precedes damage in other cellular locations. nih.gov The mechanism may involve not only the disruption of the mitochondrial respiratory chain but also a process known as "ROS-induced ROS release," where low levels of ROS stimulate mitochondria to produce a larger burst of these damaging molecules. youtube.com This amplification loop can quickly lead to overwhelming oxidative stress and subsequent cellular injury. youtube.com
The process is cyclical: the organomercurial inhibits antioxidant enzymes, which allows ROS levels to rise. youtube.com These elevated ROS levels, particularly within the mitochondria, cause further damage and generate more free radicals, perpetuating a destructive cycle that ultimately leads to cellular dysfunction and death. youtube.comnih.gov
Molecular Pathways of Cellular Degeneration and Programmed Cell Death
Induction of Cellular Degeneration in Model Systems
This compound is a potent inducer of cellular degeneration and death in a variety of in vitro model systems. Studies using cultured human cells, including cerebral cortical neurons, fibroblasts, and Jurkat T cells, have demonstrated that exposure to this compound initiates pathways leading to both apoptosis (programmed cell death) and necrosis. nih.govnih.gov
In human neurons and fibroblasts, this compound at micromolar concentrations rapidly induces DNA damage and activates apoptotic pathways. nih.gov A key event in this process is the activation of caspase-3, an executioner enzyme in the apoptotic cascade. nih.gov The induction of apoptosis is a hallmark of its toxicity in Jurkat T cells as well. nih.gov
The apoptotic process initiated by this compound involves the mitochondrial pathway. nih.gov This is characterized by several key molecular events:
Depolarization of the mitochondrial membrane. nih.gov
Release of cytochrome c from the mitochondria into the cytosol. nih.gov
Release of Apoptosis Inducing Factor (AIF) from the mitochondria. nih.gov
Activation of caspase-9, an initiator caspase upstream of caspase-3. nih.gov
While apoptosis is a primary mode of cell death, particularly at lower concentrations, features of necrosis become apparent at higher concentrations. nih.gov These include cell edema, swelling of the nuclei, and an early loss of plasma membrane integrity, which allows intracellular staining by dyes that are normally excluded from viable cells. nih.gov This suggests a dual mechanism where the compound directly damages cell membranes while simultaneously triggering the programmed apoptotic cascade. nih.gov
Table 2: Cellular Degeneration in Various Model Systems Induced by this compound
| Model System | Type of Cell Death | Key Molecular Events Observed | Reference |
|---|---|---|---|
| Human Cerebral Cortical Neurons | Apoptosis, Necrosis | Caspase-3 activation, DNA breaks, loss of membrane integrity | nih.gov |
| Human Fibroblasts | Apoptosis | Caspase-3 activation, DNA breaks | nih.gov |
| Jurkat T Cells | Apoptosis | Mitochondrial membrane depolarization, cytochrome c release, AIF release, caspase-9 and -3 activation | nih.gov |
| Human Embryonic Kidney (HEK293) Cells | Cytotoxicity | Concentration-dependent cell death | wikipedia.org |
| Murine Inner Medullary Collecting Duct (mIMCD3) Cells | Cytotoxicity | Concentration-dependent cell death | wikipedia.org |
Concentration- and Time-Dependent Cellular Responses
The cytotoxic effects of this compound are strictly dependent on both the concentration of the compound and the duration of exposure. nih.govresearchgate.netnih.gov Research across different cell lines consistently demonstrates that higher concentrations and longer incubation times lead to more severe cellular damage and death.
In cultured human neurons and fibroblasts, toxic effects are observable at concentrations as low as 1-2 µM after a 6-hour incubation period. nih.gov The progression of cellular injury over time is well-defined. For instance, with a high concentration (250 µM), the first sign of toxicity—an increase in membrane permeability—appears after just 2 hours. nih.gov This is followed by more definitive markers of apoptosis, such as DNA breaks and caspase-3 activation, which are clearly detected after 6 hours of incubation. nih.gov The intensity of the caspase-3 activation signal is also dose-dependent, with higher concentrations producing a stronger and presumably earlier response. nih.gov
Studies on Jurkat T cells reveal a similar concentration-dependent induction of apoptosis following a 24-hour incubation with concentrations ranging from 0.5 µM to 5 µM. nih.gov The lethal concentration 50 (LC50), which is the concentration required to kill 50% of the cells in a given time, further quantifies this dose-dependence. For murine kidney cells (mIMCD3), the 24-hour LC50 for this compound is 2.9 µM, while for human embryonic kidney cells (HEK293), it is 9.5 µM. wikipedia.org
This dose- and time-dependent nature also applies to the biochemical mechanisms underlying the toxicity. For example, the inhibition of thioredoxin and thioredoxin reductase activities in neuroblastoma and liver cells increases with both higher concentrations of the compound and longer exposure times. researchgate.net
Table 3: Summary of Concentration- and Time-Dependent Effects of this compound
| Cell Type | Concentration | Exposure Time | Observed Effect | Reference |
|---|---|---|---|---|
| Human Neurons | 250 µM | 2 hours | Increased membrane permeability | nih.gov |
| Human Neurons | 2 - 250 µM | 6 hours | Caspase-3 activation | nih.gov |
| Human Neurons | 1 - 2 µM | 6 hours | Observable toxicity (cell death) | nih.gov |
| Jurkat T Cells | 0.5 - 5 µM | 24 hours | Concentration-dependent apoptosis | nih.gov |
| mIMCD3 (Murine Kidney) | 2.9 µM | 24 hours | LC50 value | wikipedia.org |
| HEK293 (Human Kidney) | 9.5 µM | 24 hours | LC50 value | wikipedia.org |
| Neuroblastoma & Hepatoma Cells | Varied | Varied | Concentration- and time-dependent inhibition of Trx and TrxR | researchgate.net |
Interference with Fundamental Cellular Processes
Inhibition of Protein Synthesis
Organomercurial compounds can interfere with fundamental cellular processes, including the synthesis of proteins. While direct studies on this compound are limited, research on the closely related compound methylmercury (MeHg) provides significant insight into this mechanism. In vitro studies using neonatal cerebellar perikarya have shown that MeHg inhibits protein synthesis with an ID50 (the dose causing 50% inhibition) of approximately 14 µM. nih.gov This inhibition appears to be a result of a direct interaction with the protein synthetic machinery itself, as it occurs independently of the compound's effects on RNA synthesis, mitochondrial function, or cellular ATP content. nih.gov
Protein synthesis is a complex process that relies on the coordinated function of numerous enzymes and ribosomal components, many of which contain sulfhydryl (-SH) groups in their cysteine residues. youtube.comwikipedia.org The ethylmercury cation (C₂H₅Hg⁺) released from this compound has a very high affinity for these thiol groups. wikipedia.org This interaction can lead to the formation of ethylmercury adducts on critical proteins, altering their structure and inhibiting their function. wikipedia.org The ribosome, a complex of RNA and proteins, is the central machinery for protein synthesis and presents numerous potential targets for such inhibition. wikipedia.org By binding to ribosomal proteins or essential translation factors, ethylmercury can disrupt key steps in the translation process, such as initiation, elongation, or termination, thereby halting or slowing the production of new proteins. wikipedia.orgnih.gov
Microtubule Dynamics Disruption
Microtubules are critical cytoskeletal components essential for cell division, structure, migration, and intracellular transport. nih.gov The dynamic nature of microtubules, characterized by phases of polymerization and depolymerization, is fundamental to their function. wheatoncollege.edu this compound, through its ethylmercury component, has been shown to interfere with this crucial process.
Research indicates that mercury compounds can inhibit the polymerization of tubulin, the protein subunit of microtubules. wheatoncollege.edu This disruption can lead to the disassembly of microtubules. Specifically, studies on neural cells have demonstrated that microtubule-depolymerizing agents can cause a rapid and reversible disappearance of tubulin. nih.gov This effect is attributed to the interaction of mercury with sulfhydryl groups on tubulin, which are vital for maintaining its proper conformation and ability to polymerize. The disruption of microtubule dynamics can have significant consequences for neuronal processes that rely on a stable and functional cytoskeleton. nih.govwheatoncollege.edu
Alterations in Intracellular Ionic Homeostasis
This compound significantly impacts the delicate balance of ions within the cell, a state known as ionic homeostasis. This disruption is a key element of its cellular toxicity.
A primary and well-documented effect of this compound is the elevation of intracellular calcium concentrations ([Ca²⁺]i). drugbank.comnih.govnih.gov This occurs through a dual mechanism. Initially, it triggers the release of calcium from intracellular stores, such as the endoplasmic reticulum. drugbank.comnih.gov This is achieved by activating the inositol (B14025) 1,4,5-trisphosphate (InsP3) receptor calcium channel on the endoplasmic reticulum membrane. drugbank.com The initial release of calcium from these internal stores then leads to a secondary influx of extracellular calcium into the cell. drugbank.comnih.gov
This sustained increase in cytosolic free calcium can activate or inhibit various calcium-dependent cellular functions and signaling pathways. drugbank.comumed.edu.al Studies in different cell types, including rat hepatocytes and human endothelial cells, have consistently demonstrated the calcium-mobilizing effects of this compound. nih.govnih.gov Even low concentrations of the compound have been shown to potentiate calcium oscillations induced by other agonists. nih.gov
Table 1: Summary of this compound's Effect on Intracellular Calcium
| Cellular Effect | Mechanism | Key Findings |
|---|---|---|
| Increased Intracellular Ca²⁺ | Release from intracellular stores (endoplasmic reticulum) via InsP3 receptor activation. | This compound triggers an initial release of stored calcium. drugbank.comnih.gov |
| Influx of extracellular calcium. | The initial release is followed by an influx of calcium from outside the cell. drugbank.comnih.gov |
| Potentiation of Ca²⁺ Signaling | Increases the sensitivity of Ca²⁺ stores to InsP3. | Low concentrations enhance Ca²⁺ oscillations induced by other stimuli. nih.gov |
The neurotoxic effects of this compound are partly mediated by its interference with neurotransmitter systems. Research in animal models has shown that exposure to this compound can lead to alterations in the extracellular levels of key neuroactive amino acids in the brain. nih.govresearchgate.net
Specifically, studies have demonstrated an increase in the extracellular concentrations of the excitatory neurotransmitters glutamate (B1630785) and aspartate in the prefrontal cortex of rats following administration of this compound. umed.edu.alnih.gov An excessive accumulation of extracellular glutamate is associated with excitotoxicity, a process that can lead to neuronal damage. researchgate.net The mechanisms underlying these changes are complex and may involve effects on neurotransmitter release, uptake, or metabolism. nih.gov
Furthermore, prolonged exposure to this compound has been shown to decrease currents induced by both N-methyl-D-aspartate (NMDA) and gamma-aminobutyric acid (GABA), two crucial neurotransmitters, in cultured hippocampal neurons. researchgate.net It has also been observed to alter the densities of mu-opioid receptors in the brain, which are involved in various hippocampal functions, including neuronal development and excitability. nih.gov
Table 2: Effects of this compound on Neurotransmitter Systems
| Neurotransmitter System | Observed Effect | Potential Consequence |
|---|---|---|
| Glutamatergic System | Increased extracellular glutamate and aspartate levels. umed.edu.alnih.gov | Excitotoxicity and potential neuronal injury. researchgate.net |
| Decreased NMDA-induced currents after prolonged exposure. researchgate.net | Altered synaptic plasticity and neuronal communication. | |
| GABAergic System | Decreased GABAergic currents after prolonged exposure. researchgate.net | Reduced inhibitory neurotransmission. |
| Opioid System | Altered densities of mu-opioid receptors. nih.gov | Disruption of neuronal development and excitability modulation. nih.gov |
Enzymatic Biotransformation and Environmental Fates of Organomercurials
Bacterial Detoxification Mechanisms for Organomercurial Compounds
Microorganisms exposed to toxic mercury compounds have developed robust resistance mechanisms. jstshuichan.com The most well-understood of these is the mer operon system, which allows bacteria to detoxify both inorganic and organic forms of mercury. jstshuichan.comresearchgate.net
The mer operon is a genetic system that encodes a suite of proteins to manage mercury toxicity. researchgate.netnumberanalytics.com These genes are often located on mobile genetic elements like plasmids and transposons, which facilitates their spread among bacterial populations. jstshuichan.comnih.gov The resistance system can be categorized into two main types: narrow-spectrum and broad-spectrum. Narrow-spectrum resistance, conferred by the merA gene, provides the ability to detoxify only inorganic mercury (Hg(II)). researchgate.net Broad-spectrum resistance, which is required to process compounds like ethylmercurithiosalicylic acid, additionally involves the merB gene. jstshuichan.com
The operon's expression is tightly controlled by the MerR protein, which acts as both a repressor (in the absence of mercury) and an activator (in its presence) for the structural genes. jstshuichan.com Other proteins encoded by the operon are involved in mercury transport (MerP, MerT) and further regulation (MerD). jstshuichan.comnih.gov The combined action of the mer gene products creates a comprehensive detoxification system. nih.gov
| Mer Operon Gene | Function |
| merR | Regulatory protein; activates and represses operon transcription. jstshuichan.com |
| merT | Transmembrane protein; transports mercury ions into the cytoplasm. nih.gov |
| merP | Periplasmic protein; binds mercury and delivers it to MerT. nih.gov |
| merB | Organomercurial lyase; cleaves the mercury-carbon bond in organomercurials. jstshuichan.comnumberanalytics.com |
| merA | Mercuric reductase; reduces toxic ionic mercury (Hg(II)) to less toxic elemental mercury (Hg(0)). researchgate.netnumberanalytics.com |
| merD | Secondary regulatory protein; down-regulates the operon. jstshuichan.com |
The central enzyme in the detoxification of this compound is the organomercurial lyase, MerB. numberanalytics.com This enzyme catalyzes the protonolysis of the mercury-carbon (Hg-C) bond, which is the critical first step in neutralizing the toxicity of the organomercurial. ebi.ac.uk The reaction breaks the stable Hg-C bond to produce inorganic mercury (Hg(II)) and the corresponding hydrocarbon, in this case, ethane (B1197151). researchgate.netresearchgate.net
The active site of MerB features two essential cysteine residues (Cys96 and Cys159) and a highly conserved aspartic acid residue (Asp99), which are all required for catalysis. ebi.ac.ukornl.gov The mechanism involves the coordination of the mercury atom by the two cysteine thiolates, which activates the Hg-C bond for cleavage. ornl.gov Asp99 plays a crucial role as a proton donor, delivering the proton that ultimately cleaves the bond and protonates the organic leaving group. ebi.ac.uk
| Active Site Residue | Role in Catalysis |
| Cys96 | Acts as a nucleophile, coordinating with the mercury center. ebi.ac.uk |
| Cys159 | Also coordinates with the mercury atom, assisting in bond activation. ebi.ac.ukornl.gov |
| Asp99 | Functions as a general acid/base, shuttling a proton to the leaving group to facilitate Hg-C bond cleavage. ebi.ac.uknih.gov |
Computational chemistry, particularly using hybrid density functional theory (DFT), has been instrumental in elucidating the precise reaction mechanism of MerB. ornl.govnih.gov These studies have investigated and compared different potential reaction pathways. The calculations have largely ruled out a mechanism involving direct protonation from a cysteine residue. nih.gov
Instead, computational models strongly support a two-step mechanism:
A proton is first transferred from one of the cysteine residues to the aspartic acid (Asp99). nih.gov
Asp99 then acts as the catalytic acid, donating this proton to the organic group as the Hg-C bond breaks. ebi.ac.uknih.gov
These studies show that the enzyme's structure effectively lowers the activation energy for the reaction by redistributing electron density away from the catalytic proton and into the leaving group, thereby facilitating the cleavage. ornl.govnih.gov Computational analyses of various organomercurial substrates have successfully reproduced experimentally observed reaction rates, validating the accuracy of these models. nih.gov
The complete bacterial detoxification of this compound is a sequential, two-enzyme process.
Step 1: Hg-C Bond Cleavage by MerB: The organomercurial lyase (MerB) first attacks the ethylmercury portion of the molecule. It cleaves the Hg-C bond, releasing the ethyl group as ethane (a volatile hydrocarbon) and leaving behind inorganic mercury (Hg(II)) bound to the thiosalicylate moiety, which is then released. researchgate.netresearchgate.net
Reaction: R-Hg⁺ + H⁺ → R-H + Hg(II) numberanalytics.com
Step 2: Reduction of Inorganic Mercury by MerA: The resulting inorganic mercury, Hg(II), is highly toxic. It is immediately handed off to the second key enzyme, mercuric reductase (MerA). numberanalytics.com MerA, an NADPH-dependent flavoenzyme, catalyzes the two-electron reduction of Hg(II) to elemental mercury (Hg(0)). jstshuichan.com
Reaction: Hg(II) + NADPH → Hg(0) + NADP⁺ + H⁺
This final product, Hg(0), is metallic mercury, which is significantly less toxic within the cell and is highly volatile. jstshuichan.comnih.gov Its volatility allows it to be expelled from the bacterial cell, thus completing the detoxification process. nih.gov
Environmental Cycling and Degradation Pathways
Outside of biological systems, this compound is subject to degradation through environmental processes, most notably through the action of light.
In aqueous environments, this compound (often referred to as thimerosal) can undergo photochemical decomposition. Studies have shown that visible light possesses sufficient energy to break the chemical bonds within the molecule. researchgate.net The primary degradation pathway involves the cleavage of both the mercury-sulfur (Hg-S) and mercury-carbon (Hg-C) bonds. researchgate.net
This decomposition leads to the formation of two principal initial products:
Ethylmercury cation researchgate.net
Thiosalicylic acid researchgate.net
Following this initial breakdown, the thiosalicylic acid may undergo further reactions, such as dimerization to form dithiosalicylic acid. researchgate.net The presence of certain ions, like copper, can catalyze further oxidation to form products such as 2-sulfobenzoic acid. researchgate.net Research has also noted that photochemically degraded solutions of the compound can exhibit altered properties. bath.ac.uk This photochemical breakdown is a key pathway for the transformation of this compound in sunlit aquatic environments.
Influence of Oxygen on Photochemical Quantum Yields
The photochemical degradation of this compound is significantly influenced by the presence of oxygen. Research on the UV/TiO2 photocatalysis of the compound demonstrates that its degradation is considerably faster in the presence of air (oxygen) compared to an oxygen-free (N2) environment. conicet.gov.ar This suggests that the oxidative mechanism is the favored pathway for its photochemical breakdown. conicet.gov.ar
The efficiency of a photochemical reaction is quantified by its quantum yield, which is the ratio of the number of molecules undergoing a specific event (e.g., degradation) to the number of photons absorbed by the sensitizer. kuleuven.be The rate of oxygen consumption during photolysis can be used to determine the singlet oxygen quantum yield, a measure of the production of a highly reactive form of oxygen that drives oxidation. nsf.gov For this compound, the enhanced degradation in the presence of oxygen points to a higher quantum yield for the oxidative pathway. conicet.gov.ar
Table 2: Effect of Oxygen on Photocatalytic Degradation of this compound
| Condition | Degradation Rate | Implication |
|---|---|---|
| In Air (O2 present) | Much faster | The oxidative mechanism is the preferred degradation pathway. conicet.gov.ar |
| Under Nitrogen (O2 absent) | Slower | Non-oxidative pathways are less efficient. conicet.gov.ar |
Chemical Speciation and Transformation Processes in Aqueous Environments
In aqueous solutions, this compound is not stable and undergoes several transformation processes. The compound rapidly dissociates, releasing the ethylmercury (EtHg⁺) cation and thiosalicylate. researchgate.net
Following this initial dissociation, a series of further reactions occur. Studies have confirmed that thiosalicylic acid and ethylmercuric hydroxide (B78521) are the initial degradation products. researchgate.netnih.gov Over time, thiosalicylic acid is oxidized to form 2,2'-dithiosalicylic acid. researchgate.netnih.gov Concurrently, the ethylmercury component can also be transformed; for instance, ethylmercuric hydroxide can be reduced to elemental mercury. researchgate.netnih.gov
Further complex reactions have been identified. The ethylmercuric ion can cleave the disulfide bond of 2,2'-dithiosalicylic acid, which reforms a certain amount of the original this compound while also producing 2-sulfinobenzoic acid through concurrent oxidation. researchgate.net The presence of other ions, such as copper, can lead to the formation of 2-sulfobenzoic acid. researchgate.net The presence of sodium chloride in a solution has also been shown to accelerate the decomposition of the compound. researchgate.netnih.gov
Table 3: Primary Degradation Products in Aqueous Environments
| Product | Formation Pathway | Reference |
|---|---|---|
| Ethylmercury (EtHg⁺) / Ethylmercuric hydroxide | Initial dissociation/decomposition in water. | researchgate.netresearchgate.netnih.gov |
| Thiosalicylic acid | Initial dissociation/decomposition in water. | researchgate.netresearchgate.netnih.gov |
| 2,2'-Dithiosalicylic acid | Oxidation of thiosalicylic acid. | researchgate.netnih.gov |
| Elemental mercury | Reduction of ethylmercuric hydroxide. | researchgate.netnih.gov |
Advanced Research Methodologies and Analytical Approaches in Ethylmercurithiosalicylic Acid Studies
In Vitro Cellular Model Systems for Mechanistic Investigations
To understand the biological mechanisms of Ethylmercurithiosalicylic acid, researchers utilize various specialized cell cultures that mimic different aspects of human physiology. These in vitro models are instrumental in observing the compound's effects on a cellular scale.
Human Neuronal Cell Lines (e.g., SH-SY5Y Neuroblastoma, Astrocytoma)
Human neuroblastoma cell lines, such as SH-SY5Y, are frequently used in neurotoxicity studies. nih.govresearchgate.net These cells, derived from a metastatic bone tumor, can be differentiated to exhibit characteristics of mature neurons, making them a valuable model for investigating the effects of substances on the nervous system. nih.govspringernature.com Studies on astrocytoma cell lines, which are derived from a type of brain tumor, also contribute to understanding the neurological impact of various compounds. mdpi.com For instance, research has explored the effects of certain substances on the viability and proliferation of human glioblastoma and astrocytoma cell lines. mdpi.com
Glioma Cell Lines (e.g., C6 Glioma)
The C6 glioma cell line, derived from a rat brain tumor, is a widely used model in neuro-oncology research. hippokratia.grhippokratia.gr It is valued for its ability to simulate key features of human glioblastoma multiforme, including high growth rate, vascularization, and infiltrative characteristics. hippokratia.grhippokratia.gr Research on C6 glioma cells has been pivotal in studying various aspects of brain tumors, such as tumor growth, invasion, and migration. hippokratia.gr A comparative study on C6 glioma cells investigated the toxicities of methylmercury (B97897) and ethylmercury, as well as their complexes with cysteine. nih.govnih.gov The study found that both methylmercury and ethylmercury caused significant decreases in cellular viability. nih.govnih.gov
Table 1: Comparative Cytotoxicity of Mercury Compounds in C6 Glioma Cells nih.govnih.gov
| Compound | EC50 Value (μM) |
| Methylmercury (MeHg) | 4.83 |
| Ethylmercury (EtHg) | 5.05 |
| MeHg-S-Cys | 11.2 |
| EtHg-S-Cys | 9.37 |
EC50 represents the concentration of a compound that causes a 50% reduction in cell viability.
Human Lymphocyte Cultures
Human lymphocyte cultures are another critical tool for studying the effects of chemical compounds on the immune system. One study evaluated the genotoxic effect of Thimerosal (B151700) in cultured human peripheral blood lymphocytes. nih.gov The results indicated that Thimerosal had a genotoxic and cytotoxic effect on these cells at the tested doses. nih.gov Specifically, a significant increase in sister chromatid exchange frequency and a significant decrease in the mitotic index and proliferation index were observed. nih.gov Another study on the Jurkat T cell line, a human T leukemia cell line, found that Thimerosal caused a significant decrease in cellular viability. scienceopen.com Research has also shown that non-toxic concentrations of Thimerosal can interfere with the function of dendritic cells, which are crucial for initiating an adaptive immune response. tandfonline.com
Spectroscopic and Diffraction Techniques for Compound Characterization and Interaction Studies
Spectroscopic and diffraction techniques are fundamental in identifying and characterizing chemical compounds and studying their interactions with biological molecules. These methods provide detailed information about molecular structure and bonding.
Infrared Absorption Spectrophotometry for Chemical Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify organic molecules by measuring their absorption of infrared radiation. vscht.cz Different functional groups within a molecule absorb IR radiation at specific wavelengths, creating a unique spectral "fingerprint". unizar-csic.esrsc.org This allows for the identification of the chemical structure of a compound. nih.gov Fourier Transform Infrared (FT-IR) spectrophotometry is a modern application of this technique that provides high-resolution spectra. semanticscholar.orgresearchgate.net The technique can be used to analyze samples in various forms, including solids, liquids, and gases. rsc.org For solid samples, a common preparation method involves creating a potassium bromide (KBr) disc containing the finely powdered sample. rsc.orgresearchgate.net
X-ray Diffraction for Molecular Structure Determination
X-ray crystallography is a definitive technique for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. nih.govlabrulez.com This method has been successfully applied to this compound (in its salt form, thimerosal) and related organomercury compounds to elucidate their solid-state structures.
In a key study, the molecular structure of sodium ethylmercurithiosalicylate (B1255389) was determined using single-crystal X-ray diffraction. nih.gov The analysis confirmed the coordination geometry of the mercury(II) ion, revealing a nearly linear arrangement with a C-Hg-S angle of approximately 180 degrees, which is characteristic of two-coordinate organomercury compounds. mdpi.comyoutube.com The crystal structure provided precise measurements of bond lengths and angles, defining the spatial relationship between the ethylmercury cation and the thiosalicylate anion.
Furthermore, X-ray diffraction has been used to characterize derivatives of the compound. For instance, the structure of the protonated form, (2-carboxy-benzenethiolato)ethylmercury, was shown to exist as a hydrogen-bonded dimer in the solid state. nih.gov This detailed structural information is fundamental for understanding the compound's chemical reactivity and its interactions with biological molecules. The structural chemistry of organomercury compounds can be complex, often involving secondary bonds that influence the crystal packing and coordination environment of the mercury atom. gcms.cz
Table 1: Selected Crystallographic Data for an this compound Derivative
| Parameter | Value | Reference |
| Compound | (2-carboxy-benzenethiolato)ethylmercury | nih.gov |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2₁/n | nih.gov |
| Key Feature | Hydrogen-bonded dimer | nih.gov |
| Mercury Coordination | Linear C-Hg-S | nih.gov |
This table is illustrative, based on findings for a derivative of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, and chemical environment of atoms within a molecule in solution. nih.govnih.gov For this compound, NMR studies involving various nuclei—primarily ¹H, ¹³C, and ¹⁹⁹Hg—offer profound insights.
¹H and ¹³C NMR: Standard ¹H and ¹³C NMR spectra are used to confirm the organic framework of the molecule, identifying the protons and carbons of the ethyl group and the thiosalicylate moiety. gcms.czresearchgate.net Chemical shifts and coupling constants in these spectra help to verify the connectivity of the atoms.
¹⁹⁹Hg NMR: The mercury-199 (B1194827) (¹⁹⁹Hg) isotope, with a nuclear spin of 1/2, is particularly valuable for studying mercury-containing compounds. nih.gov ¹⁹⁹Hg NMR yields sharp signals over a very wide chemical shift range, making it highly sensitive to the coordination environment of the mercury atom. This technique is used to study the structure, dynamics, and conformation of mercury compounds, including their interactions and binding with other molecules in solution. nih.gov
Dynamic and Structural Insights: ¹H NMR studies of thimerosal have revealed that the appearance of the ¹⁹⁹Hg satellites for the ethyl group protons is highly dependent on factors like the magnetic field strength and the viscosity of the solvent. nih.gov This dependency arises from relaxation effects due to chemical shift anisotropy and provides information on the molecular dynamics in solution. The observation of coupling between ¹⁹⁹Hg and other nuclei, such as two-bond coupling to protons (²J_H-Hg_) and one-bond coupling to carbon (¹J_C-Hg_), further confirms the covalent C-Hg bond and provides structural details. nih.gov
Table 2: Key NMR Nuclei for Studying this compound
| Nucleus | Information Provided | Reference |
| ¹H | Provides information on the proton environments of the ethyl and thiosalicylate groups; reveals dynamic processes. | nih.gov |
| ¹³C | Elucidates the carbon skeleton of the molecule and confirms atomic connectivity. | mdpi.com |
| ¹⁹⁹Hg | Directly probes the mercury center, offering insights into its coordination, structure, and binding interactions. | nih.gov |
Chromatographic and Mass Spectrometric Approaches for Biochemical Analysis
Electrospray Ionization Mass Spectrometry (ESI-MS) for Protein-Mercury Adducts
Electrospray Ionization Mass Spectrometry (ESI-MS) is an indispensable tool for analyzing the biochemical interactions of this compound, particularly its propensity to form adducts with proteins. nih.gov In aqueous solutions, the compound dissociates, releasing the highly reactive ethylmercury (EtHg⁺) cation. gcms.cznih.gov This cation exhibits a strong affinity for sulfhydryl (-SH) groups found in the cysteine residues of proteins. gcms.cznih.gov
ESI-MS, often coupled with liquid chromatography (LC), allows for the direct detection and characterization of the resulting ethylmercury-protein adducts. nih.govmdpi.comnih.govgcms.cz The technique works by generating gas-phase ions from intact, non-volatile biomolecules, which are then analyzed based on their mass-to-charge ratio. The formation of an EtHg⁺ adduct results in a predictable mass increase in the protein, which is readily detected by the mass spectrometer.
Studies using ESI-MS have successfully demonstrated the formation of these adducts with a variety of proteins, including human serum albumin, β-lactoglobulin A, and hemoglobin. mdpi.comnih.gov By measuring the mass of the modified protein, researchers can determine the stoichiometry of binding—that is, how many ethylmercury groups have attached to a single protein molecule. nih.gov This stoichiometry often correlates directly with the number of accessible cysteine residues. nih.govgcms.cz Furthermore, by coupling ESI-MS with protein digestion techniques (e.g., using trypsin), the specific peptide fragments containing the modified cysteine residues can be identified, pinpointing the exact binding sites of the ethylmercury moiety. mdpi.comnih.gov
Temporal Analysis of Binding Kinetics via Mass Spectrometry
Mass spectrometry is a highly effective method for investigating the kinetics of the reaction between the ethylmercury cation derived from this compound and its biological targets. By analyzing reaction aliquots at different time points, ESI-MS provides a temporal snapshot of the adduct formation process, offering insights into the speed and progression of the binding. nih.gov
This time-resolved approach allows researchers to monitor the disappearance of the unmodified protein signal and the concurrent appearance and increase of the signal corresponding to the protein-mercury adduct. Such kinetic analysis has been used to compare the reactivity of different organomercurials with target proteins, revealing significant differences in their reaction rates based on their chemical structures. nih.gov
The data obtained from these temporal analyses can be used to determine rate constants for the adduction at specific sites on a protein. gcms.cz This is crucial for understanding the selectivity and preference of ethylmercury for different cysteine residues within the same or different proteins. Advanced techniques, such as kinetic capillary electrophoresis coupled with mass spectrometry (KCE-MS), provide a versatile, label-free platform for detailed kinetic studies of such protein-small molecule interactions. nih.gov These kinetic profiles are fundamental to understanding the biochemical mechanism of action and the potential toxicological implications of the compound.
Metabolomics for Elucidating Biochemical Pathway Perturbations (LC-MS, GC-MS, NMR)
Metabolomics is the large-scale study of small molecules, or metabolites, within cells, tissues, or biofluids. It provides a functional readout of the cellular state and can reveal how biological systems respond to chemical exposures. The primary analytical platforms for metabolomics—Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy—are powerful tools for elucidating the biochemical pathway perturbations induced by this compound. mdpi.com
A notable study utilizing an NMR-based metabolomics approach investigated the effects of thimerosal exposure on zebrafish embryos. nih.gov The analysis revealed significant alterations in the metabolic profile of the embryos, indicating widespread biochemical disruption.
Key findings from the NMR-based metabolomics study included: nih.gov
Altered Metabolite Levels: Significant changes were observed in the concentrations of crucial metabolites, including various carbohydrates, amino acids (disrupting protein metabolism), and nucleotides.
Indicators of Cellular Stress: Changes in levels of betaine (B1666868) and trimethylamine-N-oxide (TMAO) were noted, which can be indicative of oxidative stress and perturbations in osmoregulation.
Pathway Perturbations: The collective changes in the metabolome pointed to the disruption of several key metabolic pathways, with implications for nervous system function, energy metabolism, and cellular defense against oxidative damage.
While specific metabolomics studies on this compound using LC-MS and GC-MS are less prevalent in the literature, these techniques are standard in the field. youtube.comnih.govnih.gov GC-MS is particularly well-suited for analyzing volatile and semi-volatile compounds like certain amino acids, fatty acids, and organic acids after derivatization. nih.gov LC-MS is highly versatile, capable of analyzing a broad spectrum of polar and non-polar metabolites, and is a dominant platform in metabolomics research. labrulez.comnih.gov These approaches would be instrumental in providing a more detailed and comprehensive map of the metabolic pathways affected by this compound.
Table 3: Metabolite Classes Affected by Thimerosal Exposure in a Zebrafish Model
| Metabolite Class | Observed Change | Implied Pathway Perturbation | Reference |
| Amino Acids | Altered levels of several amino acids | Disruption of protein synthesis and metabolism | nih.gov |
| Carbohydrates | Changes in carbohydrate profiles | Perturbation of energy metabolism | nih.gov |
| Nucleotides | Altered nucleotide concentrations | Disruption of nucleic acid metabolism and energy | nih.gov |
| Osmolytes | Changes in betaine and TMAO | Indication of oxidative stress and osmotic imbalance | nih.gov |
Cellular and Molecular Assays for Functional Assessment
To understand the functional consequences of the biochemical interactions of this compound, a variety of cellular and molecular assays are employed. These assays bridge the gap between molecular-level interactions and observable biological effects.
Cell Viability and Cytotoxicity Assays: The most fundamental functional assessment involves determining the compound's effect on cell viability. Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are used to measure cellular metabolic activity as an indicator of cell viability. Studies on various cell lines, including C6 rat glioma cells, have utilized such methods to determine the concentration-dependent toxicity of ethylmercury. These experiments establish key toxicological parameters like the half-maximal effective concentration (EC₅₀), which is the concentration of the compound that causes a 50% reduction in cellular viability.
Glutathione (B108866) Depletion Assays: Given the high affinity of ethylmercury for thiol groups, a critical molecular target is glutathione (GSH), the most abundant intracellular non-protein thiol and a key player in cellular antioxidant defense. Assays to quantify intracellular GSH levels are used to assess the impact of ethylmercury exposure. Studies have demonstrated that exposure to ethylmercury and its cysteine complexes leads to a significant reduction in intracellular GSH levels in C6 glioma cells, indicating a disruption of the cell's primary defense against oxidative stress.
Enzyme Inhibition Assays: The binding of ethylmercury to cysteine residues can directly inhibit the function of critical enzymes. The activity of specific enzymes known to be sensitive to mercurials, such as those involved in antioxidant defense (e.g., glutathione peroxidase) or cellular metabolism, can be measured in vitro following exposure to this compound. These assays provide direct evidence of functional impairment at the protein level.
Analysis of Oxidative Stress: The depletion of GSH and inhibition of antioxidant enzymes can lead to an increase in reactive oxygen species (ROS). Cellular assays using fluorescent probes (e.g., DCFH-DA) can be used to quantify ROS levels, providing a measure of the oxidative stress induced by the compound. This functional assessment is critical, as oxidative stress is a known mechanism contributing to cellular damage and toxicity.
Cell Vitality Assays for Oxidative-Reduction Activity
Cell vitality assays are fundamental in toxicology to quantify the effects of chemical compounds on cellular health. Specifically, assays measuring oxidative-reduction (redox) activity provide insight into mitochondrial function, a common target for mercury-containing compounds. In studies involving this compound, these assays have been used to determine its cytotoxic effects in a concentration- and time-dependent manner.
One such study utilized the Resazurin Dye Cell Viability Assay to measure the redox activity in human neuroblastoma and fetal cells exposed to Thimerosal. The research demonstrated that Thimerosal induces significant cellular toxicity at low nanomolar (nM) concentrations. tandfonline.com The immediate exposure of human neuroblastoma cells resulted in a calculated 50% lethal concentration (LC50) of 10.3 µM. tandfonline.com However, after a 48-hour incubation period, the toxicity increased dramatically, with the LC50 value for cellular oxidative-reduction activity dropping to 7.6 nM. tandfonline.com These findings highlight a significant reduction in cellular redox activity over time, indicating progressive mitochondrial damage. The study also compared the sensitivity of different cell types, finding human fetal cells to be the most susceptible to Thimerosal-induced toxicity, followed by human neuroblastoma cells and human astrocytoma cells. tandfonline.com
Table 1: Thimerosal LC50 Values for Cellular Oxidative-Reduction Activity in Human Neuroblastoma Cells This interactive table summarizes the 50% lethal concentration (LC50) of Thimerosal on human neuroblastoma cells at different incubation times, as measured by oxidative-reduction activity.
| Incubation Time | LC50 Value |
|---|---|
| 0 hours | 10.3 µM |
| 48 hours | 7.6 nM |
Microscopic Digital Image Capture Techniques for Cellular Morphology
Observing physical changes in cells is a direct method for assessing the impact of a chemical compound. Microscopic digital image capture techniques are employed to document alterations in cellular morphology, such as degeneration, changes in shape, and loss of membrane integrity, which are indicative of cytotoxicity.
In conjunction with vitality assays, these imaging techniques have been used to visually assess the damage induced by this compound in human neuronal and fetal cell models. tandfonline.com Studies have reported observable cellular degeneration and cell death in a concentration- and time-dependent fashion following exposure to Thimerosal. tandfonline.com These qualitative observations complement the quantitative data from vitality assays, providing a more complete picture of the cellular response to the compound. High-temporal-resolution imaging can reveal the dynamics of these morphological changes, capturing processes that culminate in events like cell membrane rupture. nih.gov
Cytokinesis-Block Micronucleus Cytome (CBMN-Cyt) Assay for Genetic Stability Research
The Cytokinesis-Block Micronucleus Cytome (CBMN-Cyt) assay is a comprehensive and standardized method used to assess DNA damage and chromosomal instability in cells that have completed one nuclear division. mdpi.comresearchgate.netmmsl.cz This technique is critical for genetic stability research, as it can identify the clastogenic (chromosome-breaking) or aneugenic (whole chromosome loss) potential of chemical compounds.
The assay involves blocking cytokinesis, typically with Cytochalasin-B, which results in the accumulation of binucleated cells. mdpi.com Within these specific cells, several biomarkers of genetic damage are scored:
Micronuclei (MNi): These are small, nucleus-like structures in the cytoplasm that contain whole chromosomes or chromosome fragments that were not incorporated into the daughter nuclei during mitosis. mdpi.commmsl.cz They are a primary indicator of chromosome breakage or loss.
Nucleoplasmic Bridges (NPBs): These are DNA bridges connecting the two daughter nuclei in a binucleated cell, serving as a biomarker for DNA misrepair or telomere end-fusions. researchgate.netnih.gov
Nuclear Buds (NBUDs): These are small protrusions from the main nucleus, thought to be a mechanism for eliminating amplified DNA or DNA repair complexes. researchgate.netmmsl.cznih.gov
Beyond genetic damage, the CBMN-Cyt assay can also measure cytostatic effects by analyzing the proportion of mono-, bi-, and multinucleated cells, as well as cytotoxicity by scoring necrotic and apoptotic cells. researchgate.netmmsl.cz This multi-endpoint approach makes the CBMN-Cyt assay a powerful tool for evaluating the genotoxic potential of substances like this compound.
Computational and Quantum Chemical Modeling
Computational and quantum chemical modeling have become indispensable tools for investigating molecular interactions and reaction mechanisms at the atomic level. These methods provide insights that are often inaccessible through experimental techniques alone.
Simulation of Enzyme Reaction Mechanisms (e.g., MerB)
One area where computational modeling has been particularly insightful is in the study of bacterial resistance to mercury. Bacteria that are resistant to mercury often utilize the organomercurial lyase enzyme, MerB, which catalyzes the cleavage of the mercury-carbon bond in compounds like methylmercury. nih.govpeerj.comnih.gov Quantum chemical computations have been employed to elucidate the complex reaction steps involved in removing the Hg2+ ion from the MerB active site to regenerate the enzyme. nih.govpeerj.comnih.gov
These simulations have explored the potential energy surface of the reaction, revealing several accessible pathways. nih.govpeerj.comnih.gov Key findings from these computational studies include:
The identification of two feasible mechanistic possibilities for the removal of mercury, both involving the addition of two thiol groups. nih.govpeerj.comnih.gov
One pathway involves a proton transfer from an attacking thiol to a cysteine residue (Cys159) in the enzyme's active site, followed by the attack of a second thiol to remove another cysteine (Cys96). nih.govpeerj.comnih.gov
An alternative pathway involves another amino acid, Aspartate 99 (Asp99), which assists in the reaction and results in a lower activation enthalpy. nih.govpeerj.comnih.gov
Kinetic simulations based on the computed energies suggest that a "thiolate-only" pathway is the most likely operative mechanism in vivo. nih.govpeerj.com
Prediction of Molecular Interactions and Energy Surfaces
Predicting how a molecule like this compound will interact with biological targets is a primary goal of computational chemistry. These methods can calculate the potential energy surface (PES) for molecular interactions, which is a mathematical representation of the energy of a system as a function of its geometry. researchgate.netnih.gov By mapping the PES, researchers can identify stable molecular conformations, transition states of reactions, and the energy barriers between them.
Quantum mechanics-based calculations, such as Density Functional Theory (DFT), are used to analyze the electronic structure of molecules and predict their reactivity. researchgate.netcuny.edu For organomercurial compounds interacting with enzymes like MerB, these models show that the reaction occurs on a complex potential energy surface with multiple concurrent pathways. nih.govpeerj.comnih.gov Such computational analyses can forbid certain reaction pathways, for instance, the sequential addition of two thiolates to the mercury atom, due to the predicted accumulation of negative charges in the active site. nih.govpeerj.comnih.gov These predictive models are crucial for understanding the fundamental principles governing the molecular toxicology of this compound and related compounds.
Immunological Assays Utilizing this compound as a Component
This compound can act as a hapten, which is a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein. This property is utilized in various immunological assays to study hypersensitivity and antibody production.
In one research model, Thimerosal was chemically coupled to protein carriers using a water-soluble carbodiimide. nih.gov Rabbits immunized with this Thimerosal-protein conjugate produced antibodies that specifically reacted with Thimerosal. nih.gov This demonstrated that this compound could be made immunogenic. The study also found that the immunized rabbits exhibited both delayed and immediate forms of hypersensitivity to the conjugates. nih.gov An Enzyme-Linked Immunosorbent Assay (ELISA) was established as a sensitive and reliable method for screening serum for these specific antibodies. nih.gov
Furthermore, studies in genetically susceptible mice have shown that exposure to Thimerosal can induce a systemic autoimmune syndrome. iaea.org In these experiments, mice developed antinucleolar antibodies that targeted the protein fibrillarin, and this response was dose-related. iaea.org These findings illustrate the use of this compound as a component in immunological research to probe the mechanisms of chemically-induced autoimmunity.
Applications in Enzyme-Linked Immunosorbent Assays (ELISA) Buffers
This compound, commonly known as Thimerosal, has historically been utilized as a preservative in various biological preparations, including buffers for Enzyme-Linked Immunosorbent Assays (ELISA). Its primary function in this context is to inhibit microbial growth, thereby extending the shelf life of the reagents and preventing contamination that could lead to erroneous results. The typical concentration of Thimerosal in ELISA buffers, such as blocking buffers, sample diluents, and conjugate solutions, is around 0.01% to 0.02%.
Research Findings on the Impact of this compound on ELISA Performance
While effective as a preservative, research has indicated that the inclusion of this compound in ELISA buffers can have a discernible impact on the assay's performance. The compound's reactive nature, stemming from its ethylmercury component, can lead to interactions with the critical protein components of the assay, namely antigens and antibodies.
Studies have shown that Thimerosal can decrease the thermal stability of protein antigens. For instance, the presence of 0.01% w/v Thimerosal has been observed to lower the thermal melting temperature of a recombinant protein, indicating a structural destabilization nih.gov. This alteration in the protein's conformation can, in turn, affect its ability to be recognized by antibodies.
The mechanism behind this interaction is believed to involve the degradation of Thimerosal into ethylmercury and thiosalicylate. The ethylmercury moiety can then react with cysteine residues present in the protein structure nih.gov. This interaction can disrupt the intricate three-dimensional structure of the antigen or antibody, which is crucial for the specific binding that forms the basis of the ELISA technique.
The practical consequence of this interaction is a potential reduction in the assay's signal. Research has demonstrated that the presence of Thimerosal in a formulation can lead to weaker antibody binding in an ELISA nih.gov. This is further supported by findings where the removal of Thimerosal from a vaccine formulation resulted in a higher geometric mean titer of antibodies when measured by ELISA, suggesting that the preservative was dampening the immunogenicity signal.
The interference of this compound is not limited to direct interactions with antigens and antibodies. It has also been reported to interfere with protein estimation assays, which are often used in conjunction with ELISA for sample characterization.
The following table illustrates the potential impact of increasing concentrations of this compound on key ELISA performance parameters, based on the trends observed in research findings.
| Concentration of this compound | Effect on Antibody Binding | Impact on Thermal Stability of Antigen | Potential Effect on ELISA Signal (Optical Density) |
| 0.00% | Optimal | Baseline | High |
| 0.01% | Slightly Reduced | Decreased | Slightly Reduced |
| 0.02% | Moderately Reduced | Further Decreased | Moderately Reduced |
| >0.02% | Significantly Reduced | Significantly Decreased | Significantly Reduced |
It is important to note that the magnitude of these effects can be dependent on the specific proteins and assay conditions involved. However, the general trend suggests a concentration-dependent interference. Due to these potential interferences, there is a growing preference for the use of Thimerosal-free preservatives in modern ELISA kits and protocols to ensure the highest possible accuracy and sensitivity of the assay.
Comparative Academic Studies with Other Organomercurial Compounds
Comparative Analysis of Ethylmercury and Methylmercury (B97897) Mechanisms of Action
While both ethylmercury and methylmercury are recognized neurotoxicants, research indicates they are not toxicologically equivalent. researchgate.net They exhibit significant differences in their biochemical interactions, cellular transport, and metabolic fate within biological systems. nih.govresearchgate.net
Both EtHg and MeHg exert toxicity through their high affinity for sulfhydryl groups in proteins and smaller molecules like glutathione (B108866) (GSH). nih.govnih.gov This interaction can lead to the depletion of intracellular GSH, a key antioxidant, thereby inducing oxidative stress. nih.govumed.edu.al Studies on C6 glioma cells demonstrated that both mercurials significantly reduced intracellular GSH levels. nih.gov However, the downstream consequences and interactions with specific enzymatic pathways can differ.
Research has pointed to the inhibition of the thioredoxin system and NADP(+)-dependent dehydrogenases of the pentose (B10789219) phosphate (B84403) pathway as a key toxicological effect of thimerosal (B151700) and its metabolite, ethylmercury. semanticscholar.org While MeHg also impacts oxidative stress pathways, the specific efficiencies and targets within these complex cellular defense systems may vary. For instance, MeHg has been shown to interfere with the Nrf2 pathway, which is crucial for regulating antioxidant responses, suggesting that while the general target (oxidative balance) is similar, the precise molecular interactions within the pathway may diverge. nih.gov
The transport of organomercurials into cells is a critical determinant of their toxicity. Both EtHg and MeHg can form complexes with L-cysteine. These complexes, EtHg-S-Cys and MeHg-S-Cys, are structurally similar to the amino acid methionine and can be transported across cellular membranes, including the blood-brain barrier, by the L-type neutral amino acid transporter (LAT) system. researchgate.netnih.govdrcrista.com However, studies in C6 glioma cells suggest that while the cysteine complexes of both mercurials utilize the LAT system, the parent compounds (EtHg and MeHg) may enter cells through other mechanisms. nih.gov
Once inside the cell, their behavior can differ. EtHg tends to be more readily biotransformed into inorganic mercury compared to MeHg. umed.edu.alnih.gov This leads to a different subcellular distribution and binding profile. Animal studies have shown that exposure to EtHg results in higher concentrations of inorganic mercury in organs like the brain and kidneys when compared to equimolar doses of MeHg. drcrista.comnih.gov This rapid conversion to the inorganic form influences which subcellular structures and proteins are targeted, contributing to a distinct toxicological profile. researchgate.net
One of the most significant differences between ethylmercury and methylmercury lies in their toxicokinetics—the way they are absorbed, distributed, metabolized, and excreted. In vivo studies consistently show that ethylmercury has a much shorter half-life in the blood compared to methylmercury. nih.govresearchgate.net
However, this shorter blood half-life does not directly translate to lower toxicity, as it reflects a more rapid distribution to other tissues and a different excretion pathway. childrenshealthdefense.org Animal models have revealed that while MeHg tends to achieve higher concentrations in the brain, EtHg leads to higher total mercury levels in the blood and lower levels in the kidneys and brain. nih.gov Crucially, the proportion of inorganic mercury is higher in these tissues following EtHg exposure. nih.gov
| Parameter | Ethylmercury (EtHg) | Methylmercury (MeHg) | Reference |
| Blood Half-Life | Shorter | Longer | nih.govresearchgate.net |
| Brain:Blood Concentration Ratio | Lower (approx. 0.02-0.03) | Higher (approx. 0.06-0.11) | regulations.gov |
| Primary Metabolite in Tissues | Higher proportion of inorganic mercury (Hg²⁺) | Lower proportion of inorganic mercury (Hg²⁺) | umed.edu.alnih.gov |
| Primary Organ of Accumulation | Kidneys (as inorganic Hg) | Brain | nih.govbohrium.com |
Differential Cellular Responses Across Various Mercurial Species
The cellular response to mercurial exposure is not uniform and depends on both the specific mercury compound and the cell type being studied.
The relative toxicity of different organomercurials is a subject of ongoing research. In vitro studies comparing EtHg and MeHg have sometimes shown equivalent toxic outcomes in specific cell lines, including cardiovascular, neural, and immune cells. nih.govsemanticscholar.org A study on C6 rat glioma cells reported very similar EC50 values (the concentration required to inhibit a biological process by 50%) for MeHg (4.83 µM) and EtHg (5.05 µM), indicating comparable potency in that specific model. nih.gov
However, other assessments suggest a general hierarchy of toxicity. Broader toxicity assays have indicated that MeHg is more potent than EtHg, which in turn is more potent than inorganic mercury (Hg²⁺). bohrium.com In animal models, an equimolar dose of EtHg was found to be less neurotoxic than MeHg, although a modest 20% increase in the EtHg dose was sufficient to produce comparable or greater neurotoxicity and significantly more kidney damage. umed.edu.alnih.gov
| Compound | Cell Line | EC50 Value | Reference |
| Methylmercury (MeHg) | C6 Rat Glioma | 4.83 µM | nih.gov |
| Ethylmercury (EtHg) | C6 Rat Glioma | 5.05 µM | nih.gov |
| MeHg-S-Cysteine | C6 Rat Glioma | 11.2 µM | nih.gov |
| EtHg-S-Cysteine | C6 Rat Glioma | 9.37 µM | nih.gov |
Different cell types exhibit varying degrees of susceptibility to organomercurial compounds. The developing brain is known to be particularly vulnerable to methylmercury. nih.gov Single-cell transcriptomics has been used to identify cell-specific vulnerabilities within complex tissues like the developing cortex. nih.gov
Studies on different human breast cell lines (non-cancerous epithelial vs. cancerous) revealed differential sensitivity to mercuric compounds. researchgate.net The non-cancerous MCF-12A cells were the most sensitive to both organic (methylmercury) and inorganic mercury. researchgate.net Furthermore, all tested cell types showed greater damage when exposed to the organic mercury compound compared to the inorganic form. researchgate.net This highlights that susceptibility is not only compound-specific but also highly dependent on the cell's phenotype, such as its metabolic state or whether it is cancerous. researchgate.net In immune cells, while both EtHg and MeHg can be immunosuppressive, EtHg has been noted for a subsequent immunostimulatory effect that is significantly attenuated with MeHg, possibly due to differences in their conversion rates to inorganic mercury. umed.edu.al
Ligand and Structural Influences on Biochemical Reactivity of Organomercurials
A key determinant of reactivity is the strength of the carbon-mercury (C-Hg) bond. Organomercurials are characterized by a covalent bond between a carbon atom and a mercury atom. The stability of this bond can be influenced by the nature of the organic group. For instance, the ethyl group in ethylmercury is cleaved from the mercury atom in vivo, leading to the formation of inorganic mercury. The rate of this dealkylation is a critical factor in the compound's toxicokinetics.
The presence of a sulfur-containing ligand, such as the thiosalicylate in ethylmercurithiosalicylic acid (Thimerosal), plays a crucial role in the molecule's reactivity. Mercury has a high affinity for sulfhydryl (-SH) groups, and the thiosalicylate ligand stabilizes the ethylmercury cation. However, this bond is not permanent. In biological systems, ethylmercury can readily exchange its thiosalicylate ligand for other sulfhydryl-containing molecules, such as cysteine and glutathione. This high reactivity with thiols is a central aspect of its biological activity and toxicity. The interaction with these endogenous thiols can influence the transport, distribution, and detoxification of the mercurial.
Comparative studies between different organomercurials highlight the influence of the organic moiety on reactivity. For example, ethylmercury, derived from Thimerosal, is metabolized and excreted from the body more rapidly than methylmercury. nih.gov This difference in metabolic fate is attributed to the different stabilities of the ethyl-mercury and methyl-mercury bonds and their subsequent interactions with biological systems. While both ethylmercury and methylmercury readily react with sulfhydryl groups, the resulting complexes have different biological properties and transport characteristics.
The following table summarizes the key structural features and their influence on the biochemical reactivity of selected organomercurials.
| Organomercurial Compound | Organic Ligand | Other Key Ligands/Moieties | Influence on Biochemical Reactivity |
| This compound | Ethyl | Thiosalicylate | The ethyl group is subject to dealkylation. The thiosalicylate ligand is readily exchanged for endogenous thiols like cysteine and glutathione, driving its interaction with biological molecules. |
| Methylmercury | Methyl | Typically found as a cation (CH₃Hg⁺) complexed with anions or thiols. | The methyl-mercury bond is more stable than the ethyl-mercury bond, leading to slower metabolism and excretion. It has a very high affinity for sulfhydryl groups. |
| Phenylmercuric Acetate | Phenyl | Acetate | The aromatic phenyl group influences its lipophilicity and interactions with biological targets. The acetate ligand can be displaced. |
Comparative Studies on Cellular Uptake and Efflux Mechanisms
The mechanisms by which organomercurial compounds enter and exit cells are critical to their biological effects. These processes are not passive and often involve specific transport systems that recognize either the organomercurial itself or its complexes with endogenous molecules.
Role of Amino Acid Transport Systems (e.g., LAT-1) in Mercurial Uptake
A significant pathway for the cellular uptake of certain organomercurials involves molecular mimicry, where the mercurial or its complex resembles an endogenous molecule that is actively transported into cells. The L-type large neutral amino acid transporter 1 (LAT-1) has been identified as a key player in the transport of methylmercury into cells, particularly across the blood-brain barrier. nih.gov This transporter is responsible for the uptake of large neutral amino acids, such as methionine.
Research has shown that methylmercury, when complexed with the amino acid L-cysteine, forms a structure that mimics methionine. nih.gov This methylmercury-cysteine complex is then recognized and transported by LAT-1, facilitating the entry of mercury into cells.
Recent comparative studies suggest that a similar mechanism may be at play for ethylmercury. A study on C6 glioma cells indicated that the uptake of both methylmercury-cysteine and ethylmercury-cysteine complexes is mediated, at least in part, by the LAT system. nih.gov This finding is significant as it suggests a common pathway for the cellular entry of these two important organomercurials. The inhibition of this transport system could potentially reduce the cellular accumulation and subsequent toxicity of these compounds.
Influence of Cysteine Complexation on Cellular Entry
The complexation of organomercurials with cysteine is a pivotal step in their cellular uptake via amino acid transporters. In the bloodstream and extracellular fluids, organomercurials like ethylmercury rapidly bind to sulfhydryl groups of amino acids and proteins. The formation of the ethylmercury-S-cysteine complex is particularly important for its transport into cells.
Studies have demonstrated that the toxicity of methylmercury and ethylmercury in C6 glioma cells is reduced when they are administered as pre-formed cysteine complexes (MeHg-S-Cys and EtHg-S-Cys) compared to the free mercurials. nih.gov This seemingly counterintuitive result is explained by a reduced rate of cellular entry for the complexes compared to the more lipophilic free forms in that specific experimental setup. nih.gov However, the formation of these complexes is what enables their recognition and transport by specific carriers like LAT-1, which is a crucial pathway for their entry into certain cell types, including neuronal cells. nih.govdrcrista.com
The following table summarizes the findings of a comparative study on the toxicity of methylmercury and ethylmercury and their cysteine complexes in C6 glioma cells.
| Compound | EC₅₀ (μM) |
| Methylmercury (MeHg) | 4.83 |
| Ethylmercury (EtHg) | 5.05 |
| MeHg-S-Cysteine | 11.2 |
| EtHg-S-Cysteine | 9.37 |
EC₅₀ represents the concentration of the compound that causes a 50% reduction in cell viability. nih.gov
These data indicate that while both ethylmercury and methylmercury are cytotoxic, their cysteine complexes exhibit lower toxicity in this in vitro model, which is attributed to differences in cellular uptake kinetics. nih.gov
Efflux Mechanisms
The removal of mercury from cells is an active process involving efflux transporters. The multidrug resistance-associated proteins (MRPs) are a family of transporters that can extrude a wide variety of substances from cells, including conjugates of metals with glutathione. Studies have shown that MRP-like transporters are involved in the efflux of inorganic mercury. nih.gov However, the same studies have indicated that these transporters are not effective at removing organic mercury. nih.gov This difference in efflux efficiency contributes to the bioaccumulation of organic mercury compounds within cells. The slower efflux of organic mercury compared to inorganic mercury is a key factor in its greater toxicity.
Comparisons of Organic versus Inorganic Mercury Compound Interactions in Biological Systems
The chemical form of mercury, whether organic or inorganic, dictates its interactions within biological systems, leading to distinct toxicokinetic and toxicodynamic profiles.
Organic mercury compounds, such as ethylmercury and methylmercury, are generally more lipophilic than inorganic mercury salts. This property allows them to more readily cross biological membranes, including the blood-brain barrier and the placenta. Once inside the body, organomercurials are metabolized to inorganic mercury, but this conversion occurs at different rates depending on the specific compound. Ethylmercury is converted to inorganic mercury more rapidly than methylmercury. nih.gov
The primary targets for both organic and inorganic mercury are sulfhydryl groups in proteins and other molecules. However, the nature of their interactions differs. A study comparing the effects of inorganic mercury (HgCl₂) and organic mercurials (phenylmercuric acetate and merthiolate/Thimerosal) in E. coli revealed that on a molar basis, inorganic mercury was more effective at blocking cellular thiols in the short term, likely due to its divalent nature allowing it to cross-link thiol groups. nih.gov
The following table presents data from a study on the effects of different mercurials on protein-bound iron release in E. coli, demonstrating the greater potency of organomercurials in this regard compared to common oxidants. nih.gov
| Compound | Concentration | Increase in Free Iron (%) |
| Hydrogen Peroxide | 4 mM | 15 - 25 |
| tert-Butyl Hydroperoxide | 8 mM | 15 - 25 |
| Merthiolate (Thimerosal) | 160 µM | ~15 - 25 |
| Phenylmercuric Acetate | 40 µM | ~100 |
These findings suggest that organomercurials are particularly effective at disrupting iron-sulfur clusters in proteins, which can lead to significant oxidative stress. nih.gov
In terms of distribution, after exposure to ethylmercury, a significant portion of the mercury found in tissues can be in the inorganic form due to its relatively rapid metabolism. mdpi.com In contrast, after methylmercury exposure, a larger proportion of the mercury in tissues remains in the organic form for a longer period. This difference in the rate of conversion to inorganic mercury and the subsequent distribution and excretion of the different mercury species are key factors in their differing toxicities. Inorganic mercury tends to accumulate primarily in the kidneys, while organic mercury, particularly methylmercury, has a strong propensity to accumulate in the brain.
Q & A
Q. What is the molecular mechanism by which ethylmercurithiosalicylic acid inhibits enzymes containing thiol groups?
this compound (EMTS) binds covalently to thiol (-SH) groups in enzymes, such as glutathione, cysteine, and proteins, through its ethylmercury moiety. This interaction disrupts enzymatic activity by blocking active sites or altering tertiary structures. Researchers can validate this mechanism via spectrophotometric assays (e.g., Ellman’s assay for free thiol quantification) or crystallography to visualize mercury-sulfur bonds in enzyme-inhibitor complexes .
Q. How should EMTS be prepared and standardized for in vitro studies involving microbial growth inhibition?
EMTS is water-soluble (1 g/mL at 20°C) and stable in neutral pH (6–8). For reproducible results:
- Prepare stock solutions in sterile deionized water.
- Confirm concentration via mercury-specific assays (e.g., atomic absorption spectroscopy).
- Include pH controls to prevent degradation under acidic/alkaline conditions .
Q. What are the key physicochemical parameters to monitor during EMTS storage?
- Light sensitivity : Store in amber glass vials to prevent photodegradation.
- Temperature : Stable at room temperature but avoid prolonged exposure >25°C.
- Purity : Verify via HPLC (retention time ~8–10 min) or melting point (232–233°C) .
Advanced Research Questions
Q. How can EMTS be utilized as a heavy atom derivative in X-ray crystallography?
EMTS’s mercury atom provides strong anomalous scattering for phasing. Methodology:
- Soaking : Incubate protein crystals in 1–2 mM EMTS for 2–5 hours.
- Data collection : Use wavelengths near mercury’s absorption edge (λ ≈ 1.007 Å).
- Phasing : Solve heavy atom positions with programs like SOLVE or SHELXD and refine phases in CNS or CCP4 .
| Parameter | Optimal Range | Tools |
|---|---|---|
| EMTS concentration | 1–2 mM | Crystallography suites |
| Soaking time | 2–5 hours | SHELXD/SOLVE |
| Resolution | ≤2.0 Å | PHENIX/REFMAC |
Q. How to resolve contradictions in EMTS’s dual role as an enzyme inhibitor and calcium channel activator?
EMTS may exhibit context-dependent effects:
- Inhibition : Dominant in low concentrations (µM range) via thiol binding.
- Activation : At higher doses (>10 µM), it mobilizes intracellular calcium by interacting with inositol triphosphate receptors. Use siRNA knockdown or calcium chelators (e.g., BAPTA-AM) to isolate pathways .
Q. What methodological considerations are critical when comparing EMTS with other organomercury inhibitors (e.g., phenylmercuric acetate)?
- Specificity : EMTS preferentially targets surface-exposed thiols, while phenylmercuric compounds penetrate membranes more effectively.
- Toxicity assays : Use Caenorhabditis elegans or HEK293 cells to quantify LD50 differences.
- Structural analysis : Compare binding modes via molecular docking (e.g., AutoDock Vina) .
Q. How to optimize EMTS concentrations for fungal culture inactivation without compromising antigen integrity?
- Step 1 : Treat cultures with 0.02% EMTS (w/v) for 24 hours.
- Step 2 : Validate inactivation via viability staining (Trypan blue exclusion).
- Step 3 : Dialyze antigens using 10 kDa membranes to remove residual mercury .
Data Analysis and Validation
Q. What statistical approaches are recommended for analyzing dose-response data in EMTS toxicity studies?
- Fit data to a sigmoidal curve (Hill equation) using nonlinear regression (GraphPad Prism).
- Report IC50 with 95% confidence intervals.
- Address outliers via Grubbs’ test or robust regression .
Q. How to assess the quality of EMTS-derived crystallographic models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
